Tricaprylin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible in ethanol; very soluble in ether, benzene, chloroform, ligroin

Very soluble in petroleum ether

In water, 8.5X10-7 mol/L (0.40 mg/L) at 37 °C

0.4 mg/L @ 37 °C (exp)

Synonyms

Canonical SMILES

Skin Delivery of Ascorbic Acid

Scientific Field: Dermatology and Pharmaceutical Science

Methods of Application: The vesicular systems were prepared using the ethanol injection method, employing phosphatidylcholine, cholesterol, dipalmitoyl-sn-glycerol-3-phosphoglycerol, and tricaprylin as neutral oil.

Nutraceuticals and Health Foods

Scientific Field: Food Science and Nutraceuticals

Application Summary: Tricaprylin, a medium-chain triglyceride, is considered a nutraceutical and has a wide range of applications in health foods and the nutraceutical industry.

Methods of Application: The synthesis of tricaprylin is investigated using an environment-friendly approach i.e., with the application of microwave and heterogeneous catalyst dry acidic Amberlyst-15.

Results or Outcomes: The microwave synthesis resulted in a high degree of conversion in less time as compared to conventional synthesis.

Improved Intestinal Health

Scientific Field: Nutrition and Gastroenterology

Application Summary: Tricaprylin has been found to improve intestinal health by enhancing intestinal morphology, digestive enzyme activity, and short-chain fatty acid concentration.

Results or Outcomes: The study found that tricaprylin improved various aspects of intestinal health, including morphology, digestive enzyme activity, and short-chain fatty acid concentration.

Synthesis of Medium-Chain Triglycerides

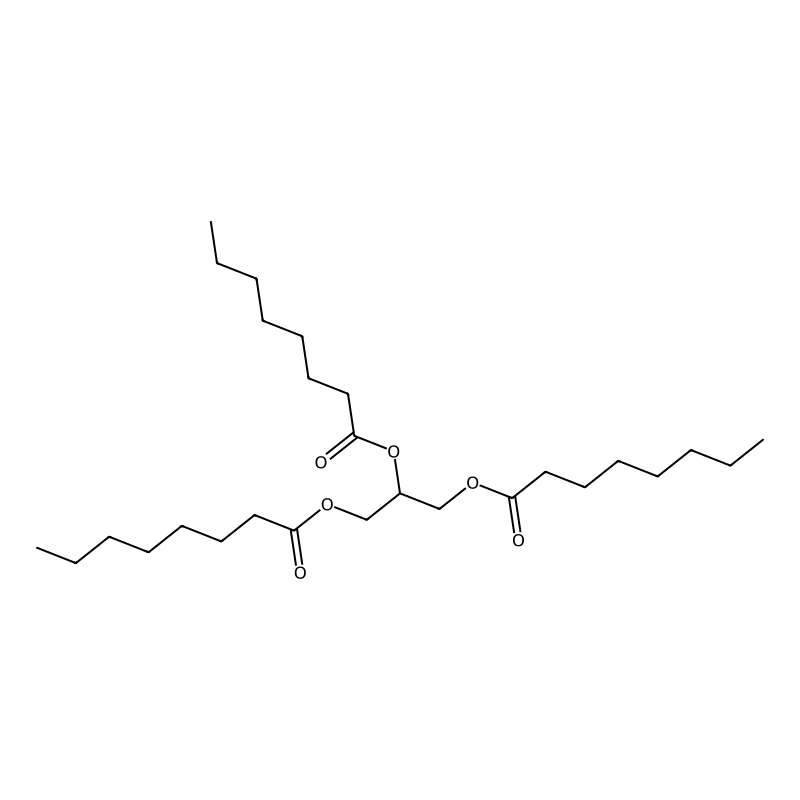

Tricaprylin, also known as caprylic acid triglyceride, is a triacylglycerol composed of three caprylic acid (octanoic acid) molecules esterified to a glycerol backbone. It appears as a clear, colorless to amber-brown liquid and is typically odorless. This compound is insoluble in water and has a boiling point of approximately 451.6°F (233°C) and a melting point around 50°F (10°C) . Tricaprylin is classified under the broader category of lipids and lipid-like molecules, specifically as a glycerolipid .

- Alzheimer's disease: Tricaprylin is being investigated as a potential treatment for Alzheimer's disease. The hypothesis is that it can bypass the impaired glucose metabolism in the brain and serve as an alternative energy source for neurons [].

- Anticonvulsant effects: Tricaprylin's potential anticonvulsant properties are still under investigation, and the exact mechanism is not fully understood [].

- Esterification: It forms through the reaction of caprylic acid with glycerol, releasing water.

- Hydrolysis: In the presence of water and an acid or base catalyst, tricaprylin can be hydrolyzed back into glycerol and caprylic acid.

- Transesterification: It can react with alcohols to form different esters, which is significant in biodiesel production .

Tricaprylin is also reactive with strong oxidizing agents, leading to vigorous reactions that can produce heat and potentially ignite reaction products .

Tricaprylin exhibits various biological activities:

- Skin Penetration Enhancer: It has been shown to enhance the skin penetration of drugs when used in topical formulations .

- Non-Teratogenic Properties: Studies indicate that tricaprylin does not cause teratogenic effects in animal models .

- Metabolism: Upon ingestion, tricaprylin is metabolized into monoglycerides and free fatty acids, which are then absorbed by the intestinal mucosa for further metabolic processes .

Tricaprylin can be synthesized through several methods:

- Conventional Esterification: This involves heating caprylic acid with glycerol in the presence of an acid catalyst to promote ester bond formation.

- Ultrasound-Assisted Synthesis: Recent studies have explored intensified synthesis techniques using ultrasound to enhance reaction rates and yields during the esterification process .

- Catalytic Hydroconversion: This method involves converting triglycerides into acyclic compounds using catalytic processes, demonstrating its versatility in chemical transformations .

Tricaprylin has a wide range of applications:

- Cosmetics: It is commonly used in skin care products as an emollient and skin-conditioning agent due to its moisturizing properties .

- Pharmaceuticals: Utilized as a vehicle for drug delivery systems, enhancing the bioavailability of active ingredients .

- Food Industry: Employed as a food additive and fat substitute due to its digestibility and stability .

Research on tricaprylin's interactions highlights its role as a vehicle in pharmacological studies. For instance:

- In studies involving carcinogenicity testing, tricaprylin was used to evaluate the effects of other chemicals on tumor formation in animal models. While it did not show significant advantages over corn oil as a vehicle, it provided insights into drug interactions and metabolism .

- Its use in topical formulations has been linked to improved absorption rates for various therapeutic agents, underscoring its potential in enhancing drug efficacy .

Tricaprylin shares structural and functional similarities with other triacylglycerols. Here are some comparable compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Triolein | Glycerol + 3 Oleic Acids | Commonly used for nutritional supplements; liquid at room temperature. |

| Trilaurin | Glycerol + 3 Lauric Acids | Known for antimicrobial properties; solid at room temperature. |

| Trioctanoin | Glycerol + 3 Octanoic Acids | Used in cosmetics; similar applications but different fatty acid profile. |

| Tristearin | Glycerol + 3 Stearic Acids | Solid at room temperature; often used in food products for texture. |

Tricaprylin's uniqueness lies in its specific fatty acid composition (caprylic acid), which contributes to its distinct properties as a skin penetration enhancer and its application in both cosmetic and pharmaceutical formulations .

Chemical Synthesis Routes

Direct Esterification of Glycerol with Caprylic Acid

Direct esterification represents the most straightforward approach for tricaprylin synthesis, involving the reaction of glycerol with caprylic acid in a stoichiometric ratio. This method has been extensively studied and optimized to achieve high yields under various reaction conditions [1] [2].

The reaction is typically conducted in two stages to maximize conversion while minimizing side reactions. In the first stage, the temperature is maintained at 160 ± 5°C for approximately 6-8 hours, followed by a second stage at 200 ± 5°C for 20 hours [1]. This stepwise approach prevents glycerol condensation and charring while promoting complete esterification of all three hydroxyl groups.

Research has demonstrated that optimal conditions for tricaprylin synthesis include a molar ratio of caprylic acid to glycerol of 3.9:1, operating under vacuum conditions of 10 mmHg to facilitate water removal [1]. Under these conditions, yields of 97% tricaprylin can be achieved, with minimal formation of mono- and dicaprylin intermediates.

The reaction mechanism involves nucleophilic attack by glycerol hydroxyl groups on the carbonyl carbon of caprylic acid, followed by elimination of water. Continuous water removal is critical for driving the equilibrium toward product formation and achieving complete conversion of all three hydroxyl groups [3].

Acid-Catalyzed Synthesis Mechanisms

Acid-catalyzed synthesis employs various acid catalysts to accelerate the esterification process and improve reaction efficiency. Sulphuric acid, hydrochloric acid, and para-toluene sulphonic acid have been extensively investigated as catalysts for tricaprylin synthesis [4] [5].

Studies have shown that sulphuric acid demonstrates superior catalytic activity compared to other acid catalysts. Under optimized conditions using 1% sulphuric acid catalyst loading, caprylic acid to glycerol molar ratio of 4:1, and operating temperature of 170°C, tricaprylin yields of 96.6% can be achieved in 9 hours [4]. The enhanced activity of sulphuric acid is attributed to its strong acidity and ability to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.

Kinetic studies of acid-catalyzed reactions have revealed that the reaction follows second-order kinetics with respect to both reactants. Temperature effects on reaction rate constants demonstrate Arrhenius behavior, with activation energies typically ranging from 50-60 kJ/mol [6]. The rate constants increase from 0.0097 to 0.0369 L/mol·min as temperature increases from 40°C to 80°C for Amberlyst-15 catalyzed reactions [6].

The mechanism of acid-catalyzed esterification involves protonation of the carbonyl oxygen of caprylic acid, followed by nucleophilic attack by glycerol hydroxyl groups and subsequent elimination of water. The acid catalyst facilitates both the activation of the carboxyl group and the departure of water, thereby accelerating the overall reaction rate.

Base-Catalyzed Approaches

Base-catalyzed synthesis represents an alternative approach utilizing basic catalysts such as sodium hydroxide and hydrotalcite. Research has demonstrated that supported solid base catalysts can effectively catalyze tricaprylin synthesis under milder reaction conditions [7] [8].

Studies using hydrotalcite as a base catalyst have shown that optimal conditions include a temperature of 50°C, caprylic acid to glycerol molar ratio of 6:1, and reaction time of 9 hours, achieving tricaprylin yields of 73.2% [9]. The base-catalyzed mechanism involves deprotonation of glycerol hydroxyl groups, increasing their nucleophilicity and facilitating attack on the carbonyl carbon of caprylic acid.

The advantage of base-catalyzed synthesis includes operation under milder temperature conditions and reduced formation of colored by-products compared to acid-catalyzed processes. However, base-catalyzed reactions generally require longer reaction times and may result in lower overall yields compared to acid-catalyzed approaches.

High-Temperature and High-Pressure Methods

High-temperature synthesis methods involve conducting the esterification reaction at elevated temperatures up to 260°C under reduced pressure conditions. This approach aims to accelerate reaction kinetics while facilitating efficient water removal [3].

Research has demonstrated that high-temperature synthesis can achieve tricaprylin yields of 80.1% with 13C-labeled tricaprylin showing greater than 99% isotopic abundance and 98% purity [3]. The high-temperature approach is particularly advantageous for synthesizing isotopically labeled tricaprylin for research applications.

The reaction is typically conducted in a pressure-resistant vessel under nitrogen atmosphere to prevent oxidation. Temperature control is critical, as excessive heating can lead to decomposition of reactants and formation of undesired by-products. The optimal temperature range for high-temperature synthesis is 200-220°C, with reaction times of 20-28 hours [1].

Enzymatic Synthesis

Lipase-Catalyzed Reactions

Enzymatic synthesis using lipases represents a highly selective and environmentally friendly approach for tricaprylin production. Lipases catalyze esterification reactions under mild conditions with high selectivity and minimal by-product formation [10] [11].

3.2.1.1. Lipase Specificity and Selectivity

Different lipases exhibit varying degrees of specificity and selectivity for tricaprylin synthesis. Rhizomucor miehei lipase (Lipozyme RM IM) and Candida antarctica lipase B (Novozym 435) have been extensively studied for tricaprylin synthesis [10] [12].

Lipozyme RM IM demonstrates superior initial enzyme activity of 6.3 μmol/g enzyme/min compared to Novozym 435 at 1.6 μmol/g enzyme/min for tricaprylin synthesis [9]. The enzyme exhibits 1,3-specific activity, selectively catalyzing esterification at the sn-1 and sn-3 positions of glycerol while leaving the sn-2 position unmodified.

Studies have shown that lipase specificity is influenced by the structure of fatty acid substrates. Caprylic acid demonstrates good compatibility with various lipases, resulting in high conversion rates and minimal enzyme deactivation [12]. The enzyme-substrate interactions involve formation of a tetrahedral intermediate stabilized by the enzyme active site, leading to product formation and enzyme regeneration.

3.2.1.2. Reaction Parameter Optimization

Optimization of enzymatic synthesis requires careful consideration of multiple parameters including temperature, pH, enzyme concentration, substrate molar ratio, and reaction time. Studies have demonstrated that optimal conditions for Lipozyme RM IM include temperature of 50°C, enzyme loading of 3%, caprylic acid to glycerol molar ratio of 4:1, and reaction time of 7 hours [10] [12].

Temperature optimization reveals that 50°C provides the optimal balance between enzyme activity and stability. Higher temperatures can lead to enzyme denaturation and reduced activity, while lower temperatures result in decreased reaction rates. The enzyme loading affects both reaction rate and economic considerations, with 3% loading providing optimal cost-effectiveness [10].

Water activity plays a crucial role in enzymatic synthesis, as lipases require minimal water for activity while excess water can shift the equilibrium toward hydrolysis. Optimal water activity for tricaprylin synthesis is approximately 0.06, which can be maintained using molecular sieves or other water-absorbing materials [9].

Immobilized Enzyme Systems

Immobilized enzyme systems offer advantages including enzyme reusability, improved stability, and simplified product separation. Various immobilization strategies have been developed for tricaprylin synthesis applications [13] [14].

3.2.2.1. Support Materials for Enzyme Immobilization

Celite 545 has been extensively used as a support material for lipase immobilization in tricaprylin synthesis. The immobilization process involves adsorptive binding of lipase to the Celite surface, followed by cross-linking with glutaraldehyde to improve enzyme stability [13] [14].

Studies have shown that immobilization on Celite 545 produces the highest increase in hydrolytic activity compared to free enzyme [14]. The immobilized enzyme preparation demonstrates improved thermal stability and resistance to denaturation under reaction conditions. The support material provides a large surface area for enzyme attachment while maintaining pore structure for substrate accessibility.

Other support materials investigated include silica gel, activated carbon, and polymeric resins. Each support material offers specific advantages in terms of enzyme loading capacity, mechanical stability, and compatibility with reaction conditions. The choice of support material depends on the specific application requirements and economic considerations [15].

3.2.2.2. Enzyme Reusability Studies

Enzyme reusability is a critical factor for economic viability of enzymatic synthesis processes. Studies have demonstrated that immobilized lipases can be reused for multiple reaction cycles with minimal loss of activity [10] [11].

Research using Lipozyme RM IM has shown that the enzyme can be reused for 10 consecutive cycles without significant loss of activity [10]. The enzyme retains approximately 90% of its initial activity after 10 cycles, demonstrating excellent operational stability. This reusability is attributed to the immobilized enzyme structure, which protects the enzyme from denaturation and facilitates easy separation from reaction products.

The reusability studies involve washing the immobilized enzyme with appropriate solvents between cycles to remove adhered substrates and products. The enzyme activity is monitored using standard assays to assess the degree of deactivation over multiple cycles. Economic analysis indicates that enzyme reusability of 10 cycles or more is necessary for commercial viability [11].

Solvent-Free Enzymatic Synthesis

Solvent-free enzymatic synthesis represents an environmentally friendly approach that eliminates the need for organic solvents while maintaining high enzyme activity and selectivity [11] [16].

The solvent-free approach involves direct mixing of glycerol, caprylic acid, and immobilized lipase without any additional solvent. This method offers advantages including simplified product purification, reduced environmental impact, and elimination of solvent-related safety concerns [11].

Studies have demonstrated that solvent-free synthesis can achieve tricaprylin yields comparable to solvent-based systems. Optimal conditions for solvent-free synthesis include temperature of 70°C, caprylic acid to glycerol molar ratio of 5:1, and enzyme concentration of 5-9% w/w [11]. The reaction time is typically longer compared to solvent-based systems, requiring 26 hours for complete conversion.

The absence of solvent necessitates careful optimization of reaction conditions to maintain enzyme activity and prevent substrate inhibition. The high viscosity of the reaction mixture can limit mass transfer, requiring efficient mixing to ensure adequate substrate-enzyme contact. Despite these challenges, solvent-free synthesis offers significant advantages for sustainable production processes.

Advanced Synthesis Technologies

Ultrasonic-Assisted Synthesis

Ultrasonic-assisted synthesis utilizes ultrasonic energy to enhance reaction rates and improve conversion efficiency through cavitation effects and enhanced mass transfer [10] [4].

3.3.1.1. Ultrasound Pretreatment Methods

Ultrasound pretreatment involves applying ultrasonic energy during the initial stages of the reaction to enhance substrate mixing and enzyme-substrate interactions. Research has demonstrated that pretreatment with ultrasound significantly improves reaction rates and final yields [10] [4].

Studies using ultrasound pretreatment have shown that optimal conditions include ultrasonic frequency of 20 kHz, power of 240W, and duty cycle of 70% (7 seconds on, 3 seconds off) for 30 minutes [10]. Under these conditions, tricaprylin yields of 94.8% can be achieved in 7 hours compared to 24 hours for conventional synthesis.

The ultrasound pretreatment mechanism involves acoustic cavitation, which creates microscopic bubbles that collapse violently, generating localized high temperatures and pressures. This phenomenon enhances substrate mixing, breaks down mass transfer limitations, and potentially activates enzyme molecules through conformational changes [10].

3.3.1.2. Effects of Ultrasonic Parameters on Yield

The effects of ultrasonic parameters on tricaprylin yield have been systematically investigated to optimize synthesis conditions. Key parameters include ultrasonic power, frequency, treatment time, and duty cycle [10] [4].

Studies have shown that ultrasonic power significantly affects reaction conversion, with optimal power levels of 240W providing maximum enhancement without causing enzyme denaturation [10]. Higher power levels can lead to excessive heating and enzyme inactivation, while lower power levels provide insufficient energy for effective cavitation.

Treatment time optimization reveals that 30-60 minutes of ultrasonic pretreatment provides optimal results [4]. Longer treatment times do not provide additional benefits and may increase energy consumption without corresponding improvements in yield. The duty cycle affects the intensity of cavitation effects, with 60-70% duty cycles providing optimal enhancement [10].

Process Intensification Strategies

Process intensification strategies aim to improve reaction efficiency, reduce equipment size, and enhance overall process economics through innovative reactor designs and operating strategies [17].

Microwave-assisted synthesis represents a significant advancement in process intensification, offering rapid heating rates and reduced reaction times. Studies have demonstrated that microwave-assisted synthesis can achieve tricaprylin conversion of 99.5% in 16 minutes compared to several hours for conventional heating [18].

The microwave heating mechanism involves direct heating of polar molecules through dielectric heating, resulting in uniform temperature distribution and enhanced reaction rates. The rapid heating capability enables precise temperature control and reduced formation of by-products [17].

Continuous flow synthesis represents another process intensification approach that offers advantages including improved heat and mass transfer, reduced reaction times, and enhanced safety through smaller reaction volumes. Packed bed reactors with immobilized enzymes have been successfully employed for continuous tricaprylin synthesis [19].

Industrial Production Considerations

Scale-Up Parameters

Scale-up of tricaprylin synthesis from laboratory to industrial scale requires careful consideration of multiple factors including heat transfer, mass transfer, mixing efficiency, and reaction kinetics [20].

Heat transfer limitations become increasingly important at industrial scale, as the high viscosity of reaction mixtures can impede efficient heat distribution. Reactor design must incorporate adequate heat transfer surfaces and mixing systems to maintain uniform temperature distribution throughout the reaction volume [20].

Mass transfer limitations are particularly critical for enzymatic synthesis, where substrate accessibility to enzyme active sites determines reaction rates. Industrial reactors must provide adequate mixing energy to overcome mass transfer limitations while avoiding excessive shear that could damage immobilized enzymes [20].

Economic considerations include raw material costs, energy consumption, catalyst costs, and downstream processing requirements. Industrial scale production requires optimization of these factors to achieve competitive production costs while maintaining product quality [21].

Conversion Rate Optimization

Conversion rate optimization at industrial scale involves balancing reaction rate, selectivity, and catalyst utilization to achieve maximum productivity. Studies have shown that optimal conversion rates can be achieved through careful control of reaction parameters and catalyst systems [22].

Temperature control becomes more challenging at industrial scale due to the large thermal mass of industrial reactors and the exothermic nature of esterification reactions. Advanced process control systems are necessary to maintain optimal temperature profiles throughout the reaction [22].

Catalyst optimization involves selecting catalyst systems that provide high activity, selectivity, and stability under industrial operating conditions. The choice between homogeneous and heterogeneous catalysts depends on factors including catalyst cost, separation requirements, and environmental considerations [22].

Reaction monitoring and control systems are essential for maintaining consistent product quality and optimizing conversion rates. Online analytical techniques such as gas chromatography and infrared spectroscopy can provide real-time feedback for process optimization [22].

Economic and Environmental Factors

Economic viability of industrial tricaprylin production depends on multiple factors including raw material costs, energy consumption, catalyst costs, and market demand. The global tricaprylin market is valued at approximately $200 million with projected growth of 5% annually [21].

Raw material costs represent a significant portion of production costs, with caprylic acid availability and pricing affecting overall economics. Sustainable sourcing of raw materials from renewable feedstocks is increasingly important for environmental and economic reasons [21].

Energy consumption optimization involves improving process efficiency through heat integration, process intensification, and advanced reactor designs. Microwave-assisted synthesis and ultrasonic-assisted synthesis offer potential energy savings compared to conventional heating methods [18] [17].

Environmental considerations include waste minimization, solvent reduction, and greenhouse gas emissions. Enzymatic synthesis offers advantages in terms of environmental impact due to mild reaction conditions and high selectivity [23]. Life cycle assessment studies indicate that enzymatic processes generally have lower environmental impact compared to chemical synthesis routes [24].

Regulatory compliance requirements for pharmaceutical and food applications necessitate adherence to Good Manufacturing Practices and quality control standards. These requirements affect production costs and facility design considerations [25].

The market dynamics for tricaprylin are influenced by applications in cosmetics, pharmaceuticals, and food industries. Growth in natural and organic product markets is driving demand for sustainably produced tricaprylin [21]. Process sustainability and green chemistry principles are becoming increasingly important for market acceptance and regulatory compliance [23].

Data Tables

Table 1: Comparative Analysis of Tricaprylin Synthesis Methods

| Synthesis Method | Temperature (°C) | Time (h) | Yield (%) | Catalyst Type | Molar Ratio |

|---|---|---|---|---|---|

| Direct Esterification | 160-200 | 20-28 | 81-97 | H₂SO₄/HCl/p-TSA | 3:1 to 4:1 |

| Ultrasonic-Assisted | 50 | 7 | 94.8 | Lipase + Ultrasound | 4:1 |

| Enzymatic (Lipozyme RM) | 50 | 7 | 94.8 | Lipozyme RM IM | 4:1 |

| Enzymatic (Novozym 435) | 90 | 12.37 | 93.5 | Novozym 435 | 3:1 |

| Acid-Catalyzed | 170 | 9 | 96.6 | H₂SO₄ | 4:1 |

| Microwave-Assisted | 80 | 0.27 | 99.5 | Amberlyst-15 | 3:5 |

| Base-Catalyzed | 50 | 6-9 | 73.2 | Hydrotalcite | 6:1 |

| High-Temperature | 200 | 20 | 97 | No catalyst | 3.9:1 |

Table 2: Kinetic Parameters for Tricaprylin Synthesis

| Catalyst System | Temperature (°C) | Rate Constant (L/mol·min) | Activation Energy (kJ/mol) | Conversion (%) |

|---|---|---|---|---|

| Amberlyst-15 | 40 | 0.0097 | 50-60 | 70 |

| Amberlyst-15 | 50 | 0.023 | 50-60 | 85 |

| Amberlyst-15 | 60 | 0.026 | 50-60 | 88 |

| Amberlyst-15 | 70 | 0.030 | 50-60 | 90 |

| Amberlyst-15 | 80 | 0.0369 | 50-60 | 95 |

| Novozym 435 | 90 | - | - | 93.5 |

| Lipozyme RM IM | 50 | 6.3 μmol/g·min | - | 94.8 |

Purity

Physical Description

Colorless to amber-brown viscous, odorless liquid; mp = 10 deg C; [NTP] Colorless to light yellow odorless liquid; [Acros Organics MSDS]

Solid

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

233 °C

232.00 to 234.00 °C. @ 760.00 mm Hg

Flash Point

Heavy Atom Count

Density

0.9540 at 20 °C

LogP

Appearance

Melting Point

10 °C

9.00 to 11.00 °C. @ 760.00 mm Hg

Storage

UNII

MeSH Pharmacological Classification

Vapor Pressure

0.06 [mmHg]

Other CAS

Absorption Distribution and Excretion

After absorption, long- chain saturated fatty acids are transported mainly via the intestinal lymph as triglycerides. Fatty acids with 10 or less carbon atoms are transported mainly from the intestine via the portal blood vessels. There are also data indicating that unsaturated long-chain fatty acids are absorbed mainly via the lymph vessels.

The skin penetration enhancement of drugs by tricaprylin has been demonstrated in vivo using Wistar rats and in vitro using hairless female mice. ... The drug permeation ratio in the presence of triglycerides increased in the following order: Tricaprylin (C8) > Triolein (CI8) > Tributyrin (C4) > Triacetin (C2).

Wikipedia

Use Classification

Cosmetics -> Skin conditioning; Emollient; Solvent

General Manufacturing Information

Dates

2: Kolev V, Ivanova A, Madjarova G, Aserin A, Garti N. Unit cell structure of water-filled monoolein in inverted hexagonal mesophase in the presence of incorporated tricaprylin and entrapped lysozyme. Eur Biophys J. 2016 Mar;45(2):99-112. doi: 10.1007/s00249-015-1080-3. Epub 2015 Sep 30. PubMed PMID: 26424533.

3: Liu N, Shi J, Xiao Y, Yasue M, Takei Y, Sanefuji H, Tsujimoto G, Hirasawa A. Effects of a Tricaprylin Emulsion on Anti-glomerular Basement Membrane Glomerulonephritis in Rats: In Vivo and in Silico Studies. Biol Pharm Bull. 2015;38(8):1175-84. doi: 10.1248/bpb.b15-00124. PubMed PMID: 26235580.

4: Camacho-Ruiz Mde L, Mateos-Díaz JC, Carrière F, Rodriguez JA. A broad pH range indicator-based spectrophotometric assay for true lipases using tributyrin and tricaprylin. J Lipid Res. 2015 May;56(5):1057-67. doi: 10.1194/jlr.D052837. Epub 2015 Mar 7. PubMed PMID: 25748441; PubMed Central PMCID: PMC4409282.